molecular formula C8H16O5S2 B14507229 1,1-Di(ethanesulfonyl)-2-ethoxyethene CAS No. 62943-45-7

1,1-Di(ethanesulfonyl)-2-ethoxyethene

Cat. No.: B14507229
CAS No.: 62943-45-7
M. Wt: 256.3 g/mol
InChI Key: UVIWSVNJIHFHIA-UHFFFAOYSA-N
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Description

1,1-Di(ethanesulfonyl)-2-ethoxyethene is an organic compound characterized by the presence of two ethanesulfonyl groups and an ethoxy group attached to an ethene backbone

Preparation Methods

The synthesis of 1,1-Di(ethanesulfonyl)-2-ethoxyethene typically involves the reaction of ethanesulfonyl chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

1,1-Di(ethanesulfonyl)-2-ethoxyethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl alcohols.

    Substitution: The ethanesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethanesulfonic acid and ethoxyethanol.

Scientific Research Applications

1,1-Di(ethanesulfonyl)-2-ethoxyethene has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with sulfonyl functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1-Di(ethanesulfonyl)-2-ethoxyethene involves its interaction with molecular targets such as enzymes and proteins. The ethanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The ethoxy group may also participate in hydrogen bonding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1,1-Di(ethanesulfonyl)-2-ethoxyethene can be compared with other sulfonyl-containing compounds such as:

    1,1-Di(ethanesulfonyl)ethane: Lacks the ethoxy group, resulting in different reactivity and applications.

    1,1-Di(methanesulfonyl)-2-ethoxyethene: Contains methanesulfonyl groups instead of ethanesulfonyl groups, leading to variations in chemical properties and biological activity.

    1,1-Di(ethanesulfonyl)-2-methoxyethene: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

The unique combination of ethanesulfonyl and ethoxy groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62943-45-7

Molecular Formula

C8H16O5S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-ethoxy-1,1-bis(ethylsulfonyl)ethene

InChI

InChI=1S/C8H16O5S2/c1-4-13-7-8(14(9,10)5-2)15(11,12)6-3/h7H,4-6H2,1-3H3

InChI Key

UVIWSVNJIHFHIA-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

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